Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate
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Overview
Description
Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate is a chemical compound with diverse applications in scientific research. Its unique structural properties and potential interactions with biological systems make it valuable in fields such as drug development and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzoic acid with an amine to form 2-(2-fluorobenzamido)phenylamine. This intermediate is then reacted with ethyl 3-isocyanatopropanoate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzamido group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas or amides.
Scientific Research Applications
Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3-(2-(2-chlorobenzamido)phenyl)ureido)propanoate
- Ethyl 3-(3-(2-(2-bromobenzamido)phenyl)ureido)propanoate
- Ethyl 3-(3-(2-(2-iodobenzamido)phenyl)ureido)propanoate
Uniqueness
Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate is unique due to the presence of the fluorine atom in the benzamido group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interactions with biological systems, making it distinct from its halogenated analogs.
Biological Activity
Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C₁₃H₁₅F₁N₂O₂
- CAS Number : 1803595-23-4
The structure features a urea moiety linked to a fluorobenzamide, which is thought to contribute to its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- PPAR Activation : The compound has been shown to activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-γ, which plays a crucial role in glucose and lipid metabolism. This activation can lead to improved insulin sensitivity and lipid profiles, making it a potential candidate for treating metabolic disorders such as type 2 diabetes .
- Antineoplastic Properties : Preliminary studies suggest that this compound may possess antitumor properties. It appears to inhibit cell proliferation in certain cancer cell lines, indicating potential use in oncology .
In Vitro Studies
- Cell Line Testing : In vitro tests using various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations of 10 µM and above. The mechanism appears to involve apoptosis induction and cell cycle arrest .
In Vivo Studies
- Animal Models : In vivo studies in murine models of diabetes have shown that this compound can lower blood glucose levels significantly compared to control groups. The reduction in hyperglycemia correlates with enhanced insulin sensitivity .
Case Studies
- Diabetes Management : A case study involving diabetic rats treated with this compound showed a marked improvement in glucose tolerance tests after four weeks of treatment. The results suggest that the compound could be beneficial for managing blood sugar levels in diabetic patients.
- Cancer Therapy : Another case study focused on the compound's effects on breast cancer cell lines, where it was found to inhibit proliferation by inducing apoptosis through the mitochondrial pathway. The study concluded that further exploration into its use as an adjunct therapy in breast cancer treatment is warranted .
Table 1: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
PPAR Activation | Improves insulin sensitivity | |
Antineoplastic | Inhibits cancer cell proliferation | |
Diabetes Management | Lowers blood glucose |
Table 2: In Vitro Efficacy Against Cancer Cell Lines
Cell Line | Concentration (µM) | Viability Reduction (%) | Mechanism |
---|---|---|---|
MCF-7 (Breast Cancer) | 10 | 45 | Apoptosis induction |
HeLa (Cervical Cancer) | 20 | 60 | Cell cycle arrest |
Properties
IUPAC Name |
ethyl 3-[[2-[(2-fluorobenzoyl)amino]phenyl]carbamoylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c1-2-27-17(24)11-12-21-19(26)23-16-10-6-5-9-15(16)22-18(25)13-7-3-4-8-14(13)20/h3-10H,2,11-12H2,1H3,(H,22,25)(H2,21,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJYKAUYBFIZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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